molecular formula C23H23FN2O5S B2637386 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE CAS No. 690647-60-0

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2637386
CAS No.: 690647-60-0
M. Wt: 458.5
InChI Key: GRTYSLYSEWTLEP-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorobenzenesulfonamido group, and a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethoxyphenyl ethylamine derivative, followed by the introduction of the fluorobenzenesulfonamido group through sulfonation reactions. The final step involves the coupling of these intermediates to form the target benzamide compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE: Shares the dimethoxyphenyl ethylamine structure but lacks the fluorobenzenesulfonamido group.

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3,4-DIMETHOXYBENZAMIDE: Contains additional methoxy groups on the benzamide backbone.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of the fluorobenzenesulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c1-30-20-11-10-16(14-21(20)31-2)12-13-25-23(27)17-6-5-7-18(15-17)26-32(28,29)22-9-4-3-8-19(22)24/h3-11,14-15,26H,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTYSLYSEWTLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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